ERAP2 Binding Affinity: Measured Ki of 700 nM in Recombinant Human Enzyme Assay
3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one demonstrates measurable binding affinity for human recombinant endoplasmic reticulum aminopeptidase 2 (ERAP2) with a Ki value of 700 nM in a competitive inhibition assay [1]. In the same experimental system, the compound exhibits 8.1-fold selectivity over the closely related M1 aminopeptidase family member IRAP (interleukin-1 receptor antagonist protein), for which the measured Ki is 5,700 nM [1]. This selectivity profile distinguishes this scaffold from broad-spectrum aminopeptidase inhibitors and establishes a quantifiable basis for evaluating its utility in ERAP2-targeted research programs.
| Evidence Dimension | ERAP2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 700 nM |
| Comparator Or Baseline | IRAP (interleukin-1 receptor antagonist protein): Ki = 5,700 nM |
| Quantified Difference | 8.1-fold selectivity for ERAP2 over IRAP |
| Conditions | Competitive inhibition assay using human recombinant ERAP2 and IRAP expressed in baculovirus-infected Sf9 cells; R-AMC substrate for ERAP2, L-AMC substrate for IRAP; 5-10 min incubation |
Why This Matters
This 8.1-fold selectivity window provides a measurable benchmark for evaluating ERAP2-targeted tool compounds and differentiating this scaffold from non-selective aminopeptidase inhibitors.
- [1] BindingDB. BDBM50529326 / CHEMBL4557197. Affinity Data: Ki = 700 nM for ERAP2, Ki = 5,700 nM for IRAP. View Source
